5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid is a compound that combines a sulfamoyl group with an aminoethyl chain and an iodobenzoic acid moiety. Its molecular formula is C₉H₁₀I N₃O₃S, and it features a unique structure that allows for various chemical interactions and biological activities. The presence of the iodobenzoic acid component contributes to its potential as a pharmaceutical intermediate, while the sulfamoyl group enhances its solubility and reactivity.
These reactions highlight the versatility of 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid in organic synthesis and drug development.
The compound exhibits various biological activities, primarily due to its structural components:
Research into these biological activities is ongoing, and further studies are needed to fully elucidate the mechanisms involved.
The synthesis of 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid typically involves several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity.
5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid has potential applications in various fields:
These applications underscore the compound's significance in both medicinal chemistry and agricultural science.
Interaction studies focus on how 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid interacts with biological systems:
These studies are crucial for determining the viability of the compound in clinical applications.
Several compounds share structural similarities with 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid, including:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2-Amino-5-bromobenzoic acid | 5326-47-6 | 0.90 |
5-Amino-2-chlorobenzoic acid | 144550-76-5 | 0.90 |
4,5-Difluoroanthranilic acid | 51411-81-5 | 0.88 |
3-Amino-4-bromobenzoic acid | 20776-54-9 | 0.85 |
4-Fluoro-3-cyanobenzenesulfonyl chloride | 20776-55-0 | 0.84 |
The uniqueness of 5-[(2-Aminoethyl)sulfamoyl]-2-iodobenzoic acid lies in its combination of an aminoethyl chain with a sulfamoyl group attached to an iodinated benzoic acid structure. This specific arrangement enhances its solubility and reactivity compared to other similar compounds, potentially leading to distinct biological activities and applications in drug development.